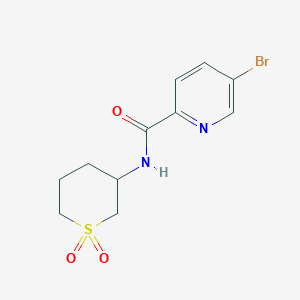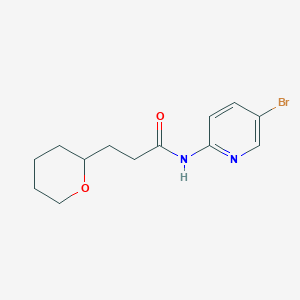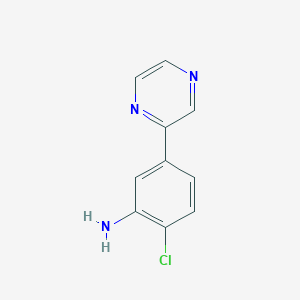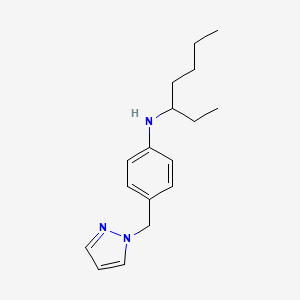![molecular formula C12H15N3 B7577761 N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine](/img/structure/B7577761.png)
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine, also known as MPMP, is a novel compound that has been gaining attention in the scientific community for its potential applications in pharmacology and medicinal chemistry. MPMP is a derivative of the well-known compound, phenethylamine, which has been extensively studied for its psychoactive and neurochemical effects. In
Wirkmechanismus
The mechanism of action of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine involves its binding to SERT and NET, which leads to the inhibition of serotonin and norepinephrine reuptake. This results in an increase in the extracellular levels of these neurotransmitters, which can lead to antidepressant and anxiolytic effects. N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine has also been shown to induce apoptosis in cancer cells, which is believed to be mediated by its interaction with mitochondrial membranes.
Biochemical and Physiological Effects:
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine has been shown to have a wide range of biochemical and physiological effects. In addition to its antidepressant and anxiolytic effects, it has been found to have antinociceptive, anti-inflammatory, and anticonvulsant effects. N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine is its high selectivity for SERT and NET, which makes it a potentially useful tool for studying the role of these transporters in depression and anxiety disorders. However, one of the limitations of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine is its relatively low potency compared to other antidepressant and anxiolytic drugs, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine. One area of interest is the development of more potent derivatives of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine that could be used as antidepressant and anxiolytic drugs. Another area of interest is the development of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine-based anticancer drugs, which could be used to treat a wide range of cancers. Additionally, further studies are needed to elucidate the exact mechanism of action of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine and its effects on other neurotransmitter systems.
Synthesemethoden
The synthesis of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine involves the reaction of 2-methylpyrazole-3-carboxaldehyde with 3-bromo-2-methylphenylamine, followed by the reduction of the resulting imine with sodium triacetoxyborohydride. This method has been reported to yield N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine has been studied for its potential applications in pharmacology and medicinal chemistry. It has been found to exhibit selective binding affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), which are important targets for the treatment of depression and anxiety disorders. N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine has also been shown to have potent activity against cancer cells, making it a potential candidate for anticancer drug development.
Eigenschaften
IUPAC Name |
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-9-10-4-3-5-11(8-10)12-6-7-14-15(12)2/h3-8,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYNHWNDNRHRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)









![N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine](/img/structure/B7577766.png)
![1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B7577774.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]propanamide](/img/structure/B7577776.png)
![3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B7577782.png)